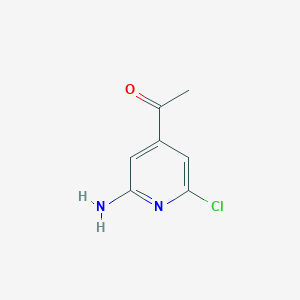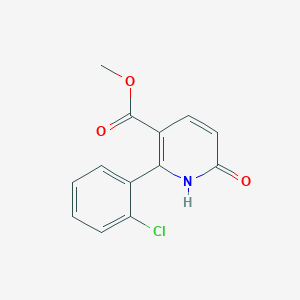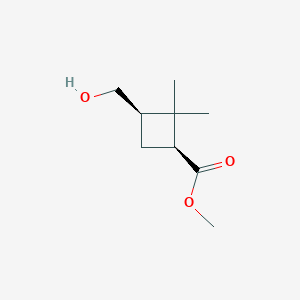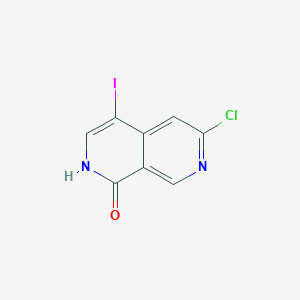![molecular formula C8H15N B15231666 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine is a bicyclic amine compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional structure, which can impart desirable properties to molecules in which it is incorporated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes such as those mentioned above. The choice of method would depend on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, solvent, and catalysts, would be essential for efficient large-scale production.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups at the amine position.
科学的研究の応用
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid structure can influence the properties of the resulting compounds.
Biology: It can be used in the design of bioactive molecules, potentially serving as a bioisostere for other functional groups.
Medicine: The compound’s unique structure can be exploited in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: This compound has a trifluoromethyl group instead of the propan-2-yl group.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound contains a pyrazinyl group and a carboxylic acid functional group.
Uniqueness
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. The propan-2-yl group can influence the compound’s lipophilicity, steric profile, and reactivity compared to other bicyclo[1.1.1]pentane derivatives.
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
3-propan-2-ylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15N/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5,9H2,1-2H3 |
InChIキー |
NVQUBLNEHNOLSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CC(C1)(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)










